(4,4-dimethyl-2-oxooxolan-3-yl) prop-2-enoate
Overview
Description
(4,4-dimethyl-2-oxooxolan-3-yl) prop-2-enoate is a chemical compound that belongs to the class of acrylic acid esters. This compound is characterized by the presence of an acrylic acid moiety esterified with a 2-oxo-4,4-dimethyltetrahydrofuran-3-yl group. It is used in various chemical reactions and has applications in different fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acrylic acid 2-oxo-4,4-dimethyltetrahydrofuran-3-yl ester typically involves the esterification of acrylic acid with 2-oxo-4,4-dimethyltetrahydrofuran-3-ol. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of acrylic acid 2-oxo-4,4-dimethyltetrahydrofuran-3-yl ester can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(4,4-dimethyl-2-oxooxolan-3-yl) prop-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
(4,4-dimethyl-2-oxooxolan-3-yl) prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive ester group.
Mechanism of Action
The mechanism of action of acrylic acid 2-oxo-4,4-dimethyltetrahydrofuran-3-yl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release acrylic acid and 2-oxo-4,4-dimethyltetrahydrofuran-3-ol, which can then participate in further chemical reactions. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the tetrahydrofuran ring.
Comparison with Similar Compounds
Similar Compounds
Acrylic acid methyl ester: Similar in structure but with a methyl group instead of the 2-oxo-4,4-dimethyltetrahydrofuran-3-yl group.
Acrylic acid ethyl ester: Contains an ethyl group instead of the tetrahydrofuran moiety.
Acrylic acid 2-oxo-tetrahydrofuran-3-yl ester: Lacks the dimethyl substitution on the tetrahydrofuran ring.
Uniqueness
(4,4-dimethyl-2-oxooxolan-3-yl) prop-2-enoate is unique due to the presence of the 2-oxo-4,4-dimethyltetrahydrofuran-3-yl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C9H12O4 |
---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
(4,4-dimethyl-2-oxooxolan-3-yl) prop-2-enoate |
InChI |
InChI=1S/C9H12O4/c1-4-6(10)13-7-8(11)12-5-9(7,2)3/h4,7H,1,5H2,2-3H3 |
InChI Key |
ICMBTQSRUNSRKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=O)C1OC(=O)C=C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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